molecular formula C20H15N3O5S B2839104 (Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 683255-07-4

(Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2839104
CAS RN: 683255-07-4
M. Wt: 409.42
InChI Key: MUPBRPJEEAKKQR-AUWJEWJLSA-N
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Description

(Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C20H15N3O5S and its molecular weight is 409.42. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereoselective Synthesis and Acetylcholinesterase Inhibition

A focused library of (Z)-acrylonitrile analogues was synthesized via a Knoevenagel condensation, offering a green chemistry approach with high yields and purity. Among these, certain compounds showed significant acetylcholinesterase (AChE) inhibition, highlighting their potential in therapeutic applications related to neurological disorders (Parveen et al., 2014).

Photoinduced Birefringence in Polymer Films

Research on the pyrazoline derivative (Z)-2-(4-nitrophenyl)-3-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acrylonitrile revealed its potential in fabricating photochromic polymers. When doped into poly(methyl methacrylate), this compound exhibited dynamic photoinduced birefringence, suggesting applications in optical switching and photonic devices (Szukalski et al., 2015).

Fluorescent Chemosensor for Al3+ Detection

A novel phenyl thiadiazole-based Schiff base chemosensor demonstrated rapid, selective, and sensitive detection of Al3+ ions. Its high selectivity and sensitivity, supported by DFT and TD-DFT studies, indicate potential applications in environmental monitoring and chemical analysis (Manna et al., 2020).

Push–Pull Fluorophores and Regioisomerism Influence

A study on 4-hydroxy-1,3-thiazole-based fluorophores, despite the presence of nitro groups, showed unexpected high quantum yields. This research provides insights into the structure-property relationships of such dyes, which are essential for designing future photonic materials (Habenicht et al., 2015).

Corrosion Inhibition by 1H-Tetrazoles

Studies on (E)-3-phenyl-2-(1H-tetrazole-5-yl)acrylonitrile and its derivatives revealed their effectiveness as corrosion inhibitors for mild steel in acidic environments. Their high inhibition efficiency, confirmed through experimental and theoretical methods, suggests their utility in protecting industrial materials (Verma et al., 2016).

properties

IUPAC Name

(Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O5S/c1-27-15-5-3-13(4-6-15)16-11-29-20(22-16)14(10-21)7-12-8-17(23(25)26)19(24)18(9-12)28-2/h3-9,11,24H,1-2H3/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPBRPJEEAKKQR-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C(=C3)OC)O)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=C(C(=C3)OC)O)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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